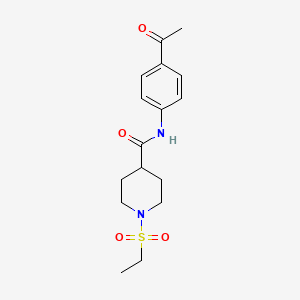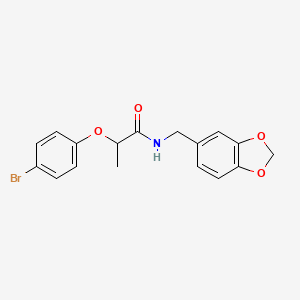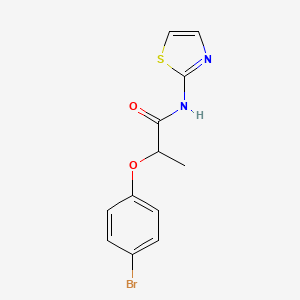
5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
Vue d'ensemble
Description
5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound, also known as BTB-1, has shown promise in various applications, including as a tool for studying the function of certain proteins and as a potential therapeutic agent. In
Mécanisme D'action
5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide works by binding to the bromodomain of BRD4, which is a protein domain that recognizes acetylated lysine residues on histones. This binding prevents BRD4 from interacting with acetylated histones, which in turn inhibits its activity. This inhibition leads to changes in gene expression and can have downstream effects on cellular processes.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to have several biochemical and physiological effects. In addition to inhibiting BRD4 activity, it has also been shown to induce apoptosis (programmed cell death) in certain cancer cell lines. This effect may be due to the downstream effects of BRD4 inhibition on gene expression. Additionally, 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to have anti-inflammatory effects in certain animal models, which may be due to its ability to inhibit the activity of certain inflammatory proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its specificity for BRD4. Because it specifically targets this protein, researchers can study the downstream effects of BRD4 inhibition without affecting other cellular processes. However, one limitation of using 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is its relatively low yield in synthesis, which can make it difficult to obtain large quantities for use in experiments.
Orientations Futures
There are several future directions for research on 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One potential area of study is its use as a therapeutic agent for cancer. Because it has been shown to induce apoptosis in certain cancer cell lines, it may have potential as a cancer treatment. Additionally, researchers could explore the use of 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in other disease models, such as inflammatory diseases, to further understand its potential therapeutic applications. Finally, researchers could work to develop more efficient synthesis methods for 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide to increase its availability for use in experiments.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been studied for its potential use in scientific research. One of the primary applications of this compound is as a tool for studying the function of certain proteins. Specifically, 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, researchers can study the downstream effects of this inhibition on gene expression and potentially identify new targets for therapeutic intervention.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO/c18-12-8-9-15(19)14(10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h3,5,7-10H,1-2,4,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWBGANVILZVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4112111.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4112117.png)

![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B4112129.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4112131.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4112139.png)
![1-[2-(4-bromophenoxy)propanoyl]indoline](/img/structure/B4112144.png)

![5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112173.png)
![2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4112179.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B4112202.png)